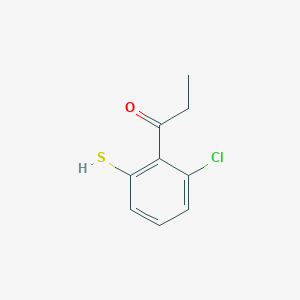

1-(2-Chloro-6-mercaptophenyl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClOS |

|---|---|

Molecular Weight |

200.69 g/mol |

IUPAC Name |

1-(2-chloro-6-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9ClOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |

InChI Key |

FBFIEPOYTFTSPD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1Cl)S |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 2 Chloro 6 Mercaptophenyl Propan 1 One

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in For 1-(2-chloro-6-mercaptophenyl)propan-1-one, the primary disconnections involve the carbon-sulfur and carbon-carbon bonds of the propanoyl group.

A logical retrosynthetic approach would first disconnect the C-S bond, as the thiol group is often reactive and can be introduced in the later stages of a synthesis to avoid unwanted side reactions. youtube.com This leads to the precursor 2-chloro-6-propanoylphenylthiol. A functional group interconversion (FGI) can then be considered for the thiol group, suggesting a precursor like a disulfide or a protected thiol.

The next key disconnection is the C-C bond of the propanoyl group, which points to a Friedel-Crafts acylation reaction. masterorganicchemistry.com This would involve the acylation of a substituted chlorobenzene (B131634) derivative with propanoyl chloride or propanoic anhydride (B1165640). The starting material would therefore be a disubstituted benzene (B151609) ring, likely a chloro-disubstituted benzene that can be selectively functionalized.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

A substituted chlorobenzene derivative: This could be 1,3-dichlorobenzene (B1664543) or a related compound where one chloro group can be selectively replaced or functionalized.

A propanoylating agent: Propanoyl chloride or propanoic anhydride are common reagents for this purpose.

A thiolating agent: A source of the mercapto group, such as sodium hydrosulfide (B80085) or thiourea (B124793), would be required.

Classical Synthetic Routes

Classical synthetic routes to this compound would likely involve a multi-step process utilizing well-established reactions.

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones. libretexts.org In the context of synthesizing this compound, this reaction would be employed to introduce the propanoyl group onto the aromatic ring. The reaction typically involves an acyl halide (like propanoyl chloride) or an acid anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The choice of substrate for the Friedel-Crafts acylation is crucial. Starting with a substituted benzene ring that already contains the chloro and a protected mercapto group would be a plausible strategy. However, the presence of these substituents can affect the regioselectivity of the acylation. The acyl group is a deactivating group, which helps to prevent polyacylation. libretexts.org

| Reaction | Reagents | Catalyst | Key Features |

| Friedel-Crafts Acylation | Propanoyl chloride or Propanoic anhydride | AlCl₃, FeCl₃ | Forms the aryl ketone, No carbocation rearrangement, Deactivating nature of the acyl group prevents multiple additions. masterorganicchemistry.comlibretexts.org |

Introducing a chlorine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. If the synthesis starts with a mercaptophenylpropan-1-one derivative, direct chlorination could be considered. However, the mercapto group is sensitive to oxidation, which could lead to undesired side products. Therefore, it is often more strategic to introduce the mercapto group after the halogenation step.

Alternatively, starting with a dichlorinated aromatic compound and selectively replacing one of the chlorine atoms with a mercapto group is a viable strategy. The regioselectivity of such a substitution would be governed by the directing effects of the other substituents on the ring.

Several methods exist for the introduction of a mercapto group onto an aromatic ring.

One common approach is the reaction of an aryl halide with a source of sulfur nucleophiles. For instance, an aryl chloride can react with sodium hydrosulfide (NaSH) in a nucleophilic aromatic substitution reaction.

Another widely used method involves the use of thiourea. ias.ac.in An alkyl or aryl halide is reacted with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the corresponding thiol. ias.ac.in This method is often preferred due to the ease of handling of thiourea compared to gaseous hydrogen sulfide.

| Thiolation Method | Reagents | Intermediate | Advantages |

| Nucleophilic Aromatic Substitution | Sodium Hydrosulfide (NaSH) | Meisenheimer complex | Direct introduction of the thiol group. |

| Via Isothiouronium Salt | Thiourea, followed by alkaline hydrolysis | Isothiouronium salt | Avoids the use of H₂S, good yields. ias.ac.in |

| From Disulfides | Reduction of a corresponding disulfide | - | Mild conditions for the final deprotection step. |

The synthesis of this compound can be approached using either convergent or divergent strategies.

Divergent Synthesis: A divergent synthesis starts from a common precursor and is elaborated in different ways to produce a range of related compounds. While less direct for a single target, this approach could be useful if a library of similar compounds were desired.

Modern and Green Chemistry Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient reactions, in line with the principles of green chemistry.

For the synthesis of this compound, greener approaches could involve:

Catalytic Thiolation: The use of copper-catalyzed reactions for the formation of C-S bonds has gained prominence. For example, the reaction of aryl iodides with 3-mercaptopropionic acid in the presence of Cu₂O offers a milder alternative to traditional thiolation methods. researchgate.net

Solvent Selection: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This would involve minimizing the use of protecting groups and choosing reactions with high atom economy.

Recent advancements in catalysis and reaction conditions aim to improve the sustainability of organic synthesis. unibo.it For instance, the use of solid-supported catalysts can simplify purification procedures and allow for catalyst recycling. While specific green protocols for this compound are not extensively documented, the application of these general principles can guide the development of more sustainable synthetic routes.

Transition Metal-Catalyzed Coupling Approaches for C-S and C-C Bond Formation

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern organic synthesis due to its efficiency and functional group tolerance. organic-chemistry.org For the synthesis of this compound, palladium-catalyzed coupling reactions can be envisioned for the key C-S and C-C bond formations.

One plausible strategy involves the formation of the C-S bond via a palladium-catalyzed cross-coupling of a suitable aryl halide with a thiol source. For instance, a dihalo-substituted benzene derivative could be reacted with a thiol under palladium catalysis. The choice of phosphine (B1218219) ligands is crucial in these reactions to achieve high yields and selectivity. organic-chemistry.org Bidentate phosphine ligands are often employed to prevent catalyst deactivation by the thiol.

Alternatively, the propiophenone (B1677668) moiety can be introduced through a palladium-catalyzed cross-coupling reaction. A Suzuki-Miyaura type coupling of an appropriately substituted arylboronic acid with an acyl chloride is a well-established method for the synthesis of aryl ketones. tandfonline.com This approach offers mild reaction conditions and tolerates a wide range of functional groups.

Table 1: Comparison of Potential Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System (Example) | Key Bond Formed | Advantages |

|---|---|---|---|---|

| C-S Coupling | Aryl dihalide + Thiol | Pd2(dba)3 with bidentate phosphine ligand | C-S | Direct introduction of the mercapto group. |

| Suzuki-Miyaura Coupling | Arylboronic acid + Propanoyl chloride | Pd(PPh3)4 | C-C (Acyl) | Mild conditions, high functional group tolerance. tandfonline.com |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, enhanced reaction control, and ease of scalability. youtube.com The synthesis of aromatic ketones, including substituted propiophenones, can be efficiently performed using continuous flow systems. uni-muenchen.deacs.org

A potential flow synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification of intermediates. nih.govuc.pt For example, a flow reactor could be set up to perform a Friedel-Crafts acylation of a substituted chlorobenzene derivative in the first step, followed by the introduction of the mercapto group in a subsequent reaction zone. The use of packed-bed reactors with solid-supported catalysts can further enhance the efficiency and sustainability of the process. researchgate.net

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. nih.govresearchgate.net This is particularly advantageous for reactions that are exothermic or involve unstable intermediates. youtube.com

Solvent-Free and Environmentally Benign Methodologies for Aromatic Ketones

In recent years, there has been a significant push towards the development of environmentally friendly synthetic methods that minimize or eliminate the use of hazardous organic solvents. chemistryviews.orgucl.ac.uk Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, can lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netfrontiersin.orgmdpi.combohrium.comnih.gov

For the synthesis of aromatic ketones, solvent-free Friedel-Crafts acylation is a promising approach. researchgate.net This can be achieved by using solid acid catalysts or by performing the reaction under neat conditions at elevated temperatures. Another green approach is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. chemistryviews.org While the reactants for the synthesis of this compound may have limited water solubility, the use of phase-transfer catalysts or co-solvents can facilitate the reaction in an aqueous medium.

Furthermore, the development of catalytic systems that utilize benign oxidants like air or molecular oxygen for C-H activation and subsequent ketone formation represents a highly atom-economical and sustainable strategy. chemistryviews.org

Table 2: Overview of Environmentally Benign Synthetic Approaches

| Methodology | Key Features | Potential Application |

|---|---|---|

| Solvent-Free Synthesis | Reduced waste, shorter reaction times, often uses microwave or mechanochemical activation. researchgate.netfrontiersin.org | Friedel-Crafts acylation of a substituted chlorobenzene. |

| Aqueous Synthesis | Utilizes water as the reaction medium, non-toxic and environmentally friendly. chemistryviews.org | Nucleophilic aromatic substitution to introduce the mercapto group. |

| Catalytic C-H Activation | Uses air or O2 as the oxidant, high atom economy. chemistryviews.org | Direct oxidation of a substituted propylbenzene (B89791) derivative. |

Purification and Isolation Techniques for Research-Grade Material

The purification and isolation of the final product are critical steps to obtain research-grade this compound with high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

For a solid compound, recrystallization is a common and effective method for purification. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is crucial and is determined by the solubility profile of the compound.

Chromatography is another powerful purification technique. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is widely used to separate the desired compound from byproducts and unreacted starting materials based on differences in polarity. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed to achieve very high purity.

Distillation , particularly vacuum distillation , can be used if the compound is a high-boiling liquid. This method separates compounds based on differences in their boiling points. However, for compounds with very close boiling points to impurities, fractional distillation might be necessary. epo.orggoogle.comgoogle.com

Finally, the purity of the isolated compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy , Mass Spectrometry (MS) , and Elemental Analysis .

Chemical Reactivity and Transformation of 1 2 Chloro 6 Mercaptophenyl Propan 1 One

Reactivity of the Ketone Moiety

Carbonyl Group Reactions (e.g., Nucleophilic Addition, Enolization, Condensation)

The carbonyl group (C=O) in a ketone is polar, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This typically follows a two-step mechanism: nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com Common nucleophilic addition reactions for ketones include:

Formation of Hemiacetals: Reaction with alcohols. jackwestin.com

Formation of Cyanohydrins: Addition of hydrogen cyanide. jackwestin.com

Reduction: Reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) to form secondary alcohols. jackwestin.com

Ketones with alpha-hydrogens can exist in equilibrium with their enol tautomers (keto-enol tautomerism). jackwestin.com The formation of enol or enolate intermediates is crucial for many condensation reactions, such as the Aldol (B89426) condensation, where an enolate reacts with another carbonyl compound to form a β-hydroxy ketone. jackwestin.com

Table 1: General Carbonyl Group Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin |

Alpha-Carbon Reactivity and Functionalization

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. researchgate.net A key reaction is alkylation, where the enolate attacks an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com

Reactivity of the Mercapto Group (-SH)

Thiol-Disulfide Redox Chemistry

The mercapto (thiol) group is readily oxidized. A common and important reaction is the oxidation of two thiol molecules to form a disulfide (-S-S-) linkage. This is a redox reaction where the thiol is oxidized. chemistrysteps.com This process is reversible, and the disulfide bond can be reduced back to two thiol groups. This thiol-disulfide interchange is a critical process in biochemistry, particularly in protein folding and stability. chemistrysteps.com

Nucleophilic Reactivity of the Sulfhydryl Moiety

The sulfur atom in a thiol is highly nucleophilic. chemistrysteps.com Thiols are more acidic than their alcohol counterparts, and deprotonation with a base forms a thiolate anion (RS⁻). masterorganicchemistry.com Thiolates are excellent nucleophiles and readily participate in Sₙ2 reactions with substrates like alkyl halides to form thioethers (sulfides). masterorganicchemistry.com Due to the weaker basicity of thiolates compared to alkoxides, they are less prone to initiating competing elimination reactions. masterorganicchemistry.com

Metal Complexation and Chelation Potential

The sulfur atom in the mercapto group is a soft Lewis base and has a strong affinity for soft Lewis acids, which include many heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The presence of both the sulfur atom and the nearby carbonyl oxygen in 1-(2-Chloro-6-mercaptophenyl)propan-1-one suggests a potential for the molecule to act as a bidentate chelating agent, forming stable ring structures with a central metal ion. However, without experimental studies, the specific complexation behavior of this compound remains theoretical.

Thioether Formation and Alkylation Reactions

The sulfur atom of the mercapto group in this compound is highly nucleophilic, making it susceptible to alkylation reactions to form thioethers (sulfides). Thiols are generally more acidic than their alcohol counterparts due to the polarizability of the sulfur atom. masterorganicchemistry.com This allows for the ready formation of a thiolate anion (RS⁻) upon treatment with a suitable base. This thiolate is an excellent nucleophile and can readily participate in bimolecular nucleophilic substitution (Sₙ2) reactions with alkyl halides. masterorganicchemistry.com

The general process for thioether formation from this compound involves two main steps:

Deprotonation: The thiol proton is removed by a base (e.g., sodium hydride, sodium hydroxide) to generate the corresponding thiolate.

Nucleophilic Attack: The resulting thiolate anion attacks an electrophilic carbon, typically from an alkyl halide, displacing the halide leaving group to form a new carbon-sulfur bond. masterorganicchemistry.com

This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

| Parameter | Description | Example Reagents |

| Substrate | This compound | N/A |

| Base | Used to deprotonate the thiol to form the more nucleophilic thiolate. | Sodium hydride (NaH), Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃) |

| Alkylating Agent | An electrophile, typically an alkyl halide, that reacts with the thiolate. | Methyl iodide (CH₃I), Ethyl bromide (CH₃CH₂Br), Benzyl chloride (C₆H₅CH₂Cl) |

| Product | An S-alkylated thioether derivative. | 1-(2-Chloro-6-(methylthio)phenyl)propan-1-one |

This interactive table summarizes the key components in the alkylation of this compound.

Thiol-Ene Click Chemistry Mechanisms and Applications

Thiol-ene "click" chemistry is a powerful and efficient method for forming carbon-sulfur bonds, celebrated for its high yields, stereoselectivity, and tolerance of various functional groups. researchgate.net This reaction involves the addition of a thiol group across a carbon-carbon double bond (an alkene or 'ene'). The reaction can be initiated by radicals (via UV light or a thermal initiator) or by a base catalyst in a Michael addition fashion. researchgate.net

The radical-mediated mechanism is most common and proceeds via a chain reaction:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product.

This process is highly efficient and has found broad applications in polymer synthesis and surface modification. nih.govnih.gov For this compound, its thiol group can be readily coupled with a wide range of alkene-containing molecules, enabling its conjugation to polymers, biomolecules, or surfaces. researchgate.netnih.gov

Reactivity of the Chloro Substituent (Aryl Halide)

The chlorine atom attached to the aromatic ring is an aryl halide. Aryl halides are typically resistant to classical Sₙ1 and Sₙ2 reactions but can undergo substitution and coupling reactions under specific conditions. openstax.org

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, but it requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orgchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. openstax.orgyoutube.com

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

In this compound, the propanoyl group (-COC₂H₅) is an electron-withdrawing group located ortho to the chlorine atom. This positioning activates the aryl chloride towards SₙAr by stabilizing the negative charge of the Meisenheimer complex through resonance. Consequently, the chlorine atom can be displaced by strong nucleophiles such as alkoxides, amines, or other thiolates.

Cross-Coupling Reactions Involving the Aryl Halide

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. nih.govmdpi.com These reactions allow for the coupling of the aryl halide with a variety of organometallic reagents.

The generally accepted catalytic cycle involves a Pd(0)/Pd(II) interchange and consists of three primary steps: nih.gov

Oxidative Addition: The aryl halide (Ar-X) reacts with a Pd(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X). mdpi.com

Transmetalation: The organometallic coupling partner (R-M) transfers its organic group to the palladium complex, displacing the halide and forming a new Pd(II) species (Ar-Pd-R). nih.gov

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center to form the final coupled product (Ar-R), regenerating the Pd(0) catalyst. nih.gov

| Reaction Name | Organometallic Reagent (R-M) | Product Type (Ar-R) |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Biaryl, Aryl-alkene |

| Stille | Organotin compound (organostannane) | Biaryl, Aryl-alkene, Aryl-alkyne |

| Negishi | Organozinc compound | Biaryl, Aryl-alkene, Aryl-alkyne |

| Buchwald-Hartwig | Amine | Aryl amine |

| Sonogashira | Terminal alkyne (with Cu co-catalyst) | Aryl alkyne |

This interactive table outlines common cross-coupling reactions applicable to the aryl chloride in this compound.

Intramolecular Reactions and Cyclization Pathways

The ortho positioning of the thiol, chloro, and propanoyl groups in this compound creates opportunities for intramolecular reactions, leading to the formation of sulfur-containing heterocycles. nih.govorganic-chemistry.org Such cyclizations are often thermodynamically favored due to the formation of stable five- or six-membered rings.

Several potential cyclization pathways exist:

Intramolecular SₙAr: Under basic conditions, the thiol can be deprotonated to a thiolate, which can then act as an internal nucleophile, displacing the adjacent chlorine atom to form a dibenzothiophene (B1670422) derivative.

Reaction with the Ketone: The thiol group could potentially add to the carbonyl carbon of the propanoyl group, forming a cyclic hemithioacetal. Subsequent dehydration could lead to the formation of a benzothiophene (B83047) ring system.

These intramolecular pathways are valuable in heterocyclic chemistry for constructing complex molecular architectures from relatively simple precursors. nih.govmdpi.com

Advanced Spectroscopic and Spectrometric Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the precise structure of organic molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer a fundamental overview of the molecule's carbon-hydrogen framework. For 1-(2-Chloro-6-mercaptophenyl)propan-1-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the propanone side chain's ethyl group, and the mercapto proton. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon, aromatic carbons, and the alkyl carbons. researchgate.net

To move beyond simple signal counting and achieve unambiguous assignment, two-dimensional (2D) NMR experiments are employed. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. youtube.com This is crucial for piecing together the molecular skeleton, for instance, by correlating the protons of the ethyl group to the carbonyl carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. youtube.com A NOESY spectrum could confirm the substitution pattern by showing spatial proximity between the protons of the propanone side chain and the adjacent aromatic proton.

Predicted ¹H and ¹³C NMR Data

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic H (3 protons) | 7.0 - 7.5 | Multiplet | C=O | ~205 |

| -SH | 3.5 - 4.5 | Singlet (broad) | Aromatic C-Cl | ~135 |

| -CH₂- | ~2.9 | Quartet | Aromatic C-S | ~138 |

| -CH₃ | ~1.2 | Triplet | Aromatic C-H | 125-130 |

| -CH₂- | ~35 | |||

| -CH₃ | ~8 |

Molecules are not static; they undergo various dynamic processes, such as bond rotation, which can be studied using Dynamic NMR (DNMR). copernicus.org By acquiring NMR spectra at different temperatures, researchers can investigate conformational changes that occur on the NMR timescale. nih.gov For this compound, rotation around the single bond connecting the propanone group to the phenyl ring could be restricted due to steric hindrance from the adjacent chloro and mercapto groups.

At low temperatures, this rotation might be slow enough to allow for the observation of distinct signals for different conformers (rotamers). As the temperature is raised, the rate of rotation increases, leading to the broadening of these signals and their eventual coalescence into a single time-averaged signal. nih.gov Analysis of these line-shape changes allows for the calculation of the energy barrier to rotation, providing valuable thermodynamic data about the molecule's conformational stability. copernicus.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining molecular weight and elemental composition and can provide significant structural information through the analysis of fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental composition. For this compound (C₁₀H₁₁ClOS), HRMS would be used to confirm this specific formula, distinguishing it from any other combination of atoms that might have the same nominal mass. Furthermore, the presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would produce a characteristic isotopic pattern for the molecular ion [M]⁺, showing a second peak at [M+2]⁺ with roughly one-third the intensity of the main peak. docbrown.info

Predicted HRMS Data

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ (for ³⁵Cl) | C₁₀H₁₁³⁵ClOS | 214.0219 |

| [M+2]⁺ (for ³⁷Cl) | C₁₀H₁₁³⁷ClOS | 216.0190 |

In techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), molecules are ionized and then fragmented. nih.govresearchgate.net The resulting pattern of fragment ions serves as a molecular fingerprint that can be used for structural elucidation. southampton.ac.uk For this compound, predictable fragmentation pathways include:

Alpha-Cleavage: Loss of the ethyl group (•C₂H₅) to form a stable acylium ion.

Cleavage of the Acyl Group: Loss of the entire propanoyl group (•COC₂H₅) from the aromatic ring.

Loss of Chlorine or Sulfur Moieties: Cleavage resulting in the loss of •Cl or •SH radicals.

GC-MS is particularly valuable for the analysis of crude reaction mixtures, allowing for the separation and identification of the desired product alongside any unreacted starting materials, byproducts, or isomers. researchgate.net

Predicted Mass Spectrometry Fragmentation Data

| Predicted m/z | Possible Fragment Ion Structure | Likely Loss |

|---|---|---|

| 185 | [M - C₂H₅]⁺ | Ethyl radical |

| 157 | [M - COC₂H₅]⁺ | Propanoyl radical |

| 179 | [M - Cl]⁺ | Chlorine radical |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nist.gov Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods ideal for identifying which functional groups are present in a molecule.

For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the ketone carbonyl (C=O) stretch and a weaker band for the thiol (S-H) stretch. Aromatic and aliphatic C-H stretching and bending vibrations would also be present. Raman spectroscopy would be particularly useful for observing the C-S and C-Cl bonds, which are often weak or difficult to assign in IR spectra. researchgate.net

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| S-H (Thiol) | Stretch | 2550 - 2600 | Weak |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and FT-Raman techniques, is a cornerstone for identifying the functional groups within a molecule. By measuring the absorption or scattering of radiation corresponding to the vibrational modes of specific bonds, a molecular fingerprint can be obtained. For this compound, these spectra would be expected to display characteristic bands corresponding to its constituent parts: the carbonyl group, the thiol group, the substituted benzene (B151609) ring, and the alkyl chain.

Theoretical calculations, often using density functional theory (DFT), are typically employed alongside experimental data to provide a complete assignment of the vibrational modes. researchgate.netnih.gov The principal vibrational modes anticipated for this compound are detailed below.

Key Functional Group Vibrations:

Carbonyl (C=O) Stretching: The propanone moiety features a carbonyl group, which is expected to produce a strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1680-1715 cm⁻¹. This is one of the most readily identifiable peaks in the spectrum.

Thiol (S-H) Stretching: The mercapto group should exhibit a weak absorption band in the FT-IR spectrum around 2550-2600 cm⁻¹. Its weakness can sometimes make it difficult to identify.

Aromatic C-H and C=C Stretching: The benzene ring will give rise to multiple bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The propanoyl group's methyl and methylene (B1212753) C-H stretching vibrations are anticipated in the 2850-3000 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond is expected to produce a moderate to strong absorption in the fingerprint region of the FT-IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring. researchgate.net

The following table summarizes the expected vibrational frequencies for the key functional groups of this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | Ketone | 1680 - 1715 | Strong |

| S-H Stretch | Thiol | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H Stretch (asymmetric/symmetric) | Propanoyl Chain | 2850 - 3000 | Medium to Strong |

| C-Cl Stretch | Chloro-Aromatic | 600 - 800 | Medium to Strong |

Conformational Insights from Vibrational Modes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotations around the C(aryl)–C(carbonyl) and C(carbonyl)–C(ethyl) single bonds can lead to various conformers with different energies and stabilities.

Vibrational spectroscopy can offer insights into the conformational landscape of a molecule. scispace.comias.ac.in Different conformers may exhibit slight variations in their vibrational frequencies due to changes in steric interactions and electronic conjugation. For example, the C=O stretching frequency can be sensitive to the dihedral angle between the carbonyl group and the phenyl ring. A planar conformation, which maximizes conjugation, might show a lower C=O frequency compared to a non-planar (twisted) conformer. rsc.org

In the liquid phase or in solution, the molecule may exist as a mixture of conformers. ias.ac.in This can lead to the broadening of certain vibrational bands or the appearance of shoulder peaks. By recording spectra at different temperatures, it is sometimes possible to favor one conformer over others, leading to observable changes in the spectrum that aid in conformational assignment. Computational modeling is a crucial partner in this analysis, as the calculated vibrational frequencies for different stable conformers can be compared with the experimental spectrum to determine the most likely structure or distribution of structures present. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with chromophores, such as aromatic rings and carbonyl groups, which are both present in this compound.

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These are high-intensity transitions associated with the π-electron system of the benzene ring. The substitution on the ring (chloro, mercapto, and propanoyl groups) will influence the energy and intensity of these transitions. These are typically observed in the 200-280 nm range for substituted benzenes.

n → π* Transitions: This is a lower-intensity transition involving the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to an anti-bonding π* orbital of the C=O group. rsc.org For aromatic ketones, this transition often appears as a distinct band or shoulder at longer wavelengths (typically >300 nm) than the π → π* transitions. science-softcon.de

The electronic properties of the molecule, such as the HOMO-LUMO energy gap, can be inferred from the UV-Vis spectrum. The substituents on the phenyl ring play a critical role. The electron-withdrawing chloro group and the potentially electron-donating mercapto group, along with the propanoyl group, will modulate the electronic structure of the aromatic system, causing shifts in the absorption maxima (λ_max) compared to unsubstituted acetophenone. nih.gov The solvent used for the measurement can also influence the position of the absorption bands, a phenomenon known as solvatochromism. rsc.org

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Substituted Phenyl Ring | 240 - 280 |

| n → π | Carbonyl Group (C=O) | 300 - 340 |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation in the crystal lattice. nih.govnih.gov

For this compound, a crystal structure would elucidate several key features:

Conformation: It would reveal the specific dihedral angles between the phenyl ring and the propanoyl group, providing a static image of the molecule's most stable solid-state conformation.

Planarity: The degree of planarity of the benzoyl moiety could be precisely determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. X-ray analysis would identify potential intermolecular interactions such as hydrogen bonds (e.g., between the S-H group of one molecule and the C=O group of another), halogen bonding involving the chlorine atom, C-H···O contacts, and π-π stacking between aromatic rings. mdpi.comresearchgate.netnih.gov These interactions are crucial for understanding the material's bulk properties.

While a specific crystal structure for this compound is not available, the table below lists expected values for key structural parameters based on data from similar molecular fragments found in crystallographic databases.

| Parameter | Bond/Angle Description | Expected Value |

| Bond Length | Aromatic C=C | ~1.39 Å |

| Bond Length | C(aryl)-Cl | ~1.74 Å |

| Bond Length | C(aryl)-S | ~1.77 Å |

| Bond Length | C=O (ketone) | ~1.22 Å |

| Bond Length | C(aryl)-C(carbonyl) | ~1.50 Å |

| Bond Angle | C-C-C (in phenyl ring) | ~120° |

| Bond Angle | C(aryl)-C(carbonyl)-O | ~120° |

| Bond Angle | C(aryl)-C(carbonyl)-C(ethyl) | ~120° |

This comprehensive analytical approach, combining vibrational and electronic spectroscopy with X-ray crystallography, would provide a detailed and unambiguous characterization of the molecular structure and properties of this compound.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecular structures, energies, and properties. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are foundational. DFT methods are particularly popular due to their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems. mdpi.comnih.gov These methods are based on solving the Schrödinger equation, with DFT focusing on the electron density to determine the energy of the ground state. mdpi.com Ab initio methods, on the other hand, derive their results from first principles without the use of experimental data.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 1-(2-Chloro-6-mercaptophenyl)propan-1-one, which has rotatable bonds, this process also involves conformational analysis to identify the various low-energy conformers and the global minimum energy structure.

Computational methods would be used to explore the potential energy surface of the molecule by systematically rotating the bonds connected to the propanone group and the mercapto group. By calculating the energy of each conformation, a detailed map of the conformational landscape can be constructed. This analysis would reveal the most stable arrangement of the atoms and the energy barriers between different conformers.

Table 1: Illustrative Data from Geometry Optimization of a Substituted Phenyl Ketone

| Parameter | Value |

|---|---|

| Method | DFT (B3LYP/6-31G*) |

| Optimized Energy (Hartree) | -1234.56789 |

| Dipole Moment (Debye) | 2.45 |

| Key Dihedral Angle (C-C-C=O) | 15.2° |

This table is for illustrative purposes only and does not represent actual data for this compound.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

Understanding the electronic structure of a molecule is key to predicting its reactivity. Molecular orbital (MO) theory provides a framework for this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, computational analysis would reveal the spatial distribution of these frontier orbitals, indicating the likely sites for nucleophilic and electrophilic attack. For instance, analysis of similar ketone-containing compounds has shown a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring. nih.govnih.gov

Table 2: Example Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. This is particularly useful for confirming the structure of a synthesized compound or for interpreting complex experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. These predicted shifts can then be compared with experimental data to aid in the assignment of signals.

IR Frequencies: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands observed in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of bond stretching, bending, or wagging. This can be a valuable tool in identifying the presence of specific functional groups. DFT calculations have been shown to be useful in assisting with the structural characterization of compounds by simulating results from vibrational spectroscopy. rsc.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathways, the structures of transition states, and the activation energies involved.

Transition State Identification and Energy Barrier Calculations

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. Computational methods can be used to locate these fleeting structures, which are often difficult to characterize experimentally. Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier, a key factor in determining the rate of a reaction. For example, in the hydrogenation of propanal, DFT calculations were used to determine the activation barriers for the addition of a hydrogen atom. researchgate.net

Reaction Pathway Mapping

For reactions where multiple products are possible, computational methods can be used to map out the different reaction pathways. By calculating the energy profiles for each potential pathway, it is possible to predict which products are likely to be favored under different conditions. This involves calculating the energies of all reactants, intermediates, transition states, and products. Such computational modeling has been successfully applied to clarify competitive reaction routes in cycloaddition reactions. mdpi.com This approach would be valuable in understanding the reactivity of the chloro and mercapto groups on the phenyl ring of this compound in various chemical transformations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its behavior in different environments, particularly its interactions with solvents and its own conformational flexibility.

Solvent Interactions:

The interaction of a solute with its surrounding solvent is crucial for understanding its solubility, reactivity, and transport properties. MD simulations can model these interactions by placing the molecule of interest in a simulated box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane). The forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM, or GROMOS), and Newton's laws of motion are integrated to simulate the trajectory of each atom over time.

For this compound, simulations in a polar protic solvent like water would likely show strong hydrogen bonding interactions between the solvent and the mercapto (-SH) and carbonyl (C=O) groups. The simulation could quantify the strength and lifetime of these hydrogen bonds and analyze the structure of the solvation shell around the molecule. In contrast, in a nonpolar solvent, van der Waals interactions would dominate. Cosolvent MD simulations, which use a mixture of water and a small organic probe molecule, could also be employed to map potential binding sites on the molecular surface. nih.gov

Conformational Sampling:

The propanone side chain and the mercapto group of this compound can rotate around the single bonds connecting them to the phenyl ring. This gives the molecule conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. mdpi.com This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

By analyzing the simulation trajectory, one can determine the probability of finding the molecule in a particular conformation and understand how the solvent environment might influence the conformational equilibrium. For instance, in a polar solvent, conformations that expose the polar mercapto and carbonyl groups to the solvent may be favored.

Below is a hypothetical data table illustrating the kind of results one might obtain from an MD simulation study on the solvent interactions of this compound in different solvents.

| Solvent | Average Number of Hydrogen Bonds (to Carbonyl Oxygen) | Average Number of Hydrogen Bonds (to Mercapto Hydrogen) | Solvation Free Energy (kcal/mol) |

| Water | 2.5 | 1.8 | -8.5 |

| Methanol (B129727) | 2.1 | 1.5 | -6.2 |

| Chloroform | 0.3 | 0.1 | -2.1 |

| Hexane (B92381) | 0.0 | 0.0 | +1.5 |

| Note: This table is for illustrative purposes only and represents plausible, not experimentally verified, data. |

Structure-Reactivity Relationship Prediction

Predicting the chemical reactivity of a molecule is a central goal of computational chemistry. For this compound, various approaches can be used to establish a relationship between its structure and its likely chemical behavior. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly relevant here. wikipedia.org

A QSAR/QSPR study typically involves a set of structurally related compounds and aims to build a mathematical model that correlates their chemical structure with a specific activity or property (e.g., reaction rate, binding affinity, toxicity). wikipedia.org For our target compound, a hypothetical QSAR study might involve synthesizing a series of derivatives with different substituents on the phenyl ring and measuring their reactivity in a specific reaction, for example, nucleophilic substitution at the carbon bearing the chlorine atom or oxidation of the mercapto group.

The next step would be to calculate a variety of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are often calculated using quantum mechanical methods like Density Functional Theory (DFT).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that links the descriptors to the observed reactivity. mdpi.com The general form of a simple MLR-based QSAR equation would be:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

For this compound, one might expect that electronic descriptors related to the electron-withdrawing nature of the chloro and carbonyl groups, as well as the nucleophilicity of the mercapto group, would be significant predictors of its reactivity.

The following table illustrates a hypothetical set of descriptors and their contribution to a QSAR model for predicting the rate of a hypothetical nucleophilic substitution reaction.

| Descriptor | Value for Target Compound | QSAR Model Coefficient | Contribution to Reactivity |

| LUMO Energy (eV) | -1.25 | -0.85 | Positive (Lower LUMO energy correlates with higher reactivity towards nucleophiles) |

| Partial Charge on C-Cl (a.u.) | +0.15 | +1.20 | Positive (Higher positive charge enhances susceptibility to nucleophilic attack) |

| Steric Hindrance around C-Cl | 2.5 | -0.50 | Negative (Increased steric bulk hinders the reaction) |

| Hammett Constant (σ) of Mercapto Group | +0.15 | +0.30 | Positive (Electron-donating/withdrawing nature of the group influences reactivity) |

| Note: This table and the values within are hypothetical and serve to illustrate the principles of a QSAR study. |

By developing such models, it becomes possible to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts towards molecules with desired properties. nih.gov

Mechanistic Investigations of 1 2 Chloro 6 Mercaptophenyl Propan 1 One Transformations

Kinetic Studies of Key Reactions

Kinetic studies measure reaction rates and how they are influenced by factors such as reactant concentrations and temperature. mt.com This information is vital for deriving the rate law of a reaction, which in turn provides clues about the composition of the rate-determining step. youtube.com

A hypothetical transformation of 1-(2-Chloro-6-mercaptophenyl)propan-1-one could be its reaction with a nucleophile, such as sodium methoxide (B1231860) (NaOCH₃), to substitute the chloro group. The rate law for such a reaction would be in the form:

Rate = k [this compound]ˣ [NaOCH₃]ʸ

Here, k is the rate constant, and x and y are the reaction orders with respect to each reactant. These orders can be determined using the method of initial rates. This involves varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate. pharmaguideline.com

To simplify the determination of reaction orders, pseudo-first-order conditions can be employed. amazonaws.comfiveable.melibretexts.org For instance, by using a large excess of sodium methoxide, its concentration remains effectively constant throughout the reaction, allowing the reaction to be treated as a first-order process that depends only on the concentration of this compound. libretexts.org

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with NaOCH₃ at 25°C

| Experiment | Initial [this compound] (M) | Initial [NaOCH₃] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |

The effect of temperature on the rate constant provides information about the activation energy (Ea) of the reaction, which is the minimum energy required for the reaction to occur. opentextbc.ca This relationship is described by the Arrhenius equation. libretexts.orglibretexts.org By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T. libretexts.orgma.edu The Eyring equation further relates the rate constant to the enthalpy and entropy of activation, offering deeper insight into the transition state. libretexts.orglibretexts.orgwikipedia.orgfiveable.me

Table 2: Hypothetical Temperature Dependence of the Rate Constant

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|

| 298 | 0.0025 |

| 308 | 0.0052 |

| 318 | 0.0105 |

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to track the movement of atoms throughout a reaction pathway. creative-proteomics.comwikipedia.orgyoutube.com By replacing an atom at a specific position in a reactant with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), the fate of that atom can be followed in the products using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgfiveable.me

A key application of isotopic labeling is the measurement of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. libretexts.org A primary deuterium KIE (kH/kD > 1) is often observed when a C-H bond is broken in the rate-determining step of a reaction, as the C-D bond is stronger and requires more energy to break. nih.govcolumbia.edu

For instance, if a proposed mechanism for a transformation of this compound involves the removal of a proton from the carbon adjacent to the carbonyl group in the rate-determining step, this could be tested using a deuterium labeling experiment.

Table 3: Hypothetical Rate Constants for a Base-Catalyzed Enolization

| Compound | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | kH = 3.6 x 10⁻⁴ | 6.0 |

| This compound-2,2-d₂ | kD = 0.6 x 10⁻⁴ |

A hypothetical kH/kD value of 6.0 would be strong evidence that the C-H bond at the C2 position is broken during the rate-determining step of the reaction.

Spectroscopic Monitoring of Reaction Progress

Spectroscopic techniques are invaluable for monitoring the progress of a reaction in real-time. fiveable.memdpi.comexcedr.com These methods allow for the continuous measurement of the concentration of reactants, products, and sometimes transient intermediates.

UV-Visible (UV-Vis) Spectroscopy : This technique is useful if the reactants and products have different absorption spectra. solubilityofthings.com By monitoring the change in absorbance at a specific wavelength over time, the reaction kinetics can be determined. For very fast reactions, UV-Vis spectroscopy can be combined with stopped-flow techniques, which allow for the rapid mixing of reactants and measurement on a millisecond timescale. york.ac.ukwilliams.edulibretexts.orghi-techsci.comwiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In situ or real-time NMR spectroscopy is a powerful method for monitoring reactions. iastate.edumpg.de A series of spectra are recorded over time, allowing for the simultaneous tracking of multiple species in the reaction mixture, provided they have distinct NMR signals. rptu.deacs.orgchemrxiv.org This can provide detailed information about the formation of intermediates and their conversion to products.

Table 4: Hypothetical Concentration Data from In Situ ¹H NMR Monitoring

| Time (minutes) | [Reactant] (M) | [Intermediate] (M) | [Product] (M) |

|---|---|---|---|

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.065 | 0.015 | 0.020 |

| 20 | 0.042 | 0.018 | 0.040 |

| 30 | 0.027 | 0.015 | 0.058 |

| 60 | 0.007 | 0.005 | 0.088 |

This type of data allows for the plotting of concentration profiles, from which rate constants for each step of the reaction can be extracted.

Elucidation of Catalytic Cycles (if applicable)

Many chemical transformations are facilitated by catalysts, which increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. youtube.com These pathways are often described as catalytic cycles. wikipedia.org A catalytic cycle is a multi-step mechanism where the catalyst is regenerated at the end of each cycle. wikipedia.org

Elucidating a catalytic cycle involves identifying all the intermediates that are formed as the catalyst interacts with the reactants. This can be achieved through a combination of the techniques described above. For example, spectroscopic methods might detect a short-lived catalyst-substrate complex, or isotopic labeling could show how atoms from the reactants are incorporated into the product via the catalyst. acs.orgrsc.orgresearchgate.net

Consider a hypothetical palladium-catalyzed cross-coupling reaction involving this compound. The catalytic cycle would likely involve steps such as oxidative addition, transmetalation, and reductive elimination.

Table 5: Hypothetical Components of a Palladium-Catalyzed Cross-Coupling Cycle

| Component | Role/Description | Example |

|---|---|---|

| Catalyst (Active) | Enters the cycle | Pd(0) Complex |

| Reactant 1 | Aryl Halide | This compound |

| Intermediate 1 | Oxidative Addition Product | Aryl-Pd(II)-Cl Complex |

| Reactant 2 | Coupling Partner | Organometallic Reagent (e.g., R-SnBu₃) |

| Intermediate 2 | Transmetalation Product | Aryl-Pd(II)-R Complex |

| Product | Coupled Product | 1-(2-R-6-mercaptophenyl)propan-1-one |

| Catalyst (Regenerated) | Exits the cycle to react again | Pd(0) Complex |

Identifying each intermediate in such a cycle is a significant challenge that requires sophisticated experimental design, but it is essential for a complete understanding of the reaction mechanism.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating the target compound from starting materials, byproducts, and impurities that may arise during its synthesis. The choice of technique depends on the volatility of the compound and the required scale of separation.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds like 1-(2-Chloro-6-mercaptophenyl)propan-1-one and for its isolation on a preparative scale. A reverse-phase HPLC (RP-HPLC) method would be the most common approach.

Methodology: In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18 or C8 silica-based column), while the mobile phase is a polar solvent mixture. For a compound with the polarity of this compound, a gradient elution method is often employed. This involves starting with a higher polarity mobile phase (e.g., a high proportion of water) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). This ensures that impurities with a wide range of polarities can be effectively separated and eluted.

The mobile phase is often acidified with a small amount of an acid like formic acid or phosphoric acid to sharpen the peaks by suppressing the ionization of the thiol group. sielc.com Detection is typically achieved using a UV-Vis detector, set at a wavelength where the aromatic ketone chromophore exhibits maximum absorbance (λmax), likely in the 220–280 nm range. umich.edu Purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Illustrative Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) | Provides nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acid improves peak shape; Acetonitrile acts as the organic modifier. |

| Gradient Program | 50% B to 95% B over 20 minutes | Ensures elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |

| Detection | UV at 254 nm | General wavelength for aromatic ketone detection. |

| Injection Volume | 10 µL | Standard volume for analytical analysis. |

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The direct analysis of this compound by GC could be challenging. The presence of the polar mercapto (-SH) group can lead to poor peak shape (tailing) due to interactions with the stationary phase and potential thermal degradation in the hot injector port. researchgate.net

Derivatization: To overcome these issues, derivatization is a common strategy. researchgate.netjfda-online.com The active hydrogen of the thiol group can be replaced with a nonpolar, thermally stable group. sigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequent choice. sigmaaldrich.com This reaction converts the polar -SH group into a nonpolar -S-Si(CH₃)₃ group, increasing the compound's volatility and thermal stability, leading to improved chromatographic performance. researchgate.net

Methodology: After derivatization, the sample is injected into a GC system equipped with a capillary column (e.g., a nonpolar DB-5 or a mid-polarity DB-17). Temperature programming is used to separate the components based on their boiling points. Detection can be performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivatized compound. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), could also be employed for highly specific detection and quantification. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique used primarily for monitoring the progress of chemical reactions and for developing optimal solvent systems for preparative column chromatography. khanacademy.orgchemistryhall.com

Methodology: A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. khanacademy.org The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase (eluent). The solvent moves up the plate via capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. chemistryhall.com

For this compound, which is a moderately polar compound, a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) would be tested in various ratios to achieve good separation. The goal is to find a solvent system that gives the target compound a retention factor (Rf) value ideally between 0.3 and 0.7 for the best resolution. umich.edu Visualization of the separated spots is typically achieved under a UV lamp (254 nm) due to the aromatic nature of the compound. umich.edu

Spectrophotometric Methods for Quantification in Research Studies

UV-Visible spectrophotometry is a straightforward and widely used method for quantifying compounds that contain chromophores. The structure of this compound, containing a substituted benzene (B151609) ring and a carbonyl group, makes it an ideal candidate for this technique.

Methodology: The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a pure sample of the compound is used to prepare a series of standard solutions of known concentrations in a suitable UV-transparent solvent (e.g., methanol (B129727) or acetonitrile).

The UV-Vis spectrum of one of the solutions is recorded to determine the wavelength of maximum absorbance (λmax). Subsequently, the absorbance of each standard solution is measured at this λmax. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear regression of the calibration curve.

Table 2: Principles of Spectrophotometric Quantification

| Step | Description | Key Parameter(s) |

| 1. λmax Determination | A solution of the compound is scanned across a UV-Vis range (e.g., 200-400 nm) to find the peak absorbance wavelength. | λmax |

| 2. Calibration Curve | A series of standard solutions are prepared and their absorbance is measured at λmax. | Concentration range, Absorbance values, R² value |

| 3. Sample Analysis | The absorbance of the unknown sample is measured under the same conditions. | Sample Absorbance |

| 4. Quantification | The concentration of the unknown is calculated using the equation of the line from the calibration curve. | Calculated Concentration |

Electrochemical Methods for Redox Potential Determination and Surface Interactions

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. For this compound, these techniques can provide valuable insights into the oxidation of the thiol group and the reduction of the ketone moiety.

Methodology: In a CV experiment, a solution of the compound in an appropriate solvent containing a supporting electrolyte is placed in an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes). The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

The thiol (-SH) group of the compound is expected to be electrochemically active and undergo oxidation to a thiyl radical (S•). rsc.org Studies on substituted thiophenols have shown that they are generally more prone to oxidation than their phenol (B47542) analogs. researchgate.net The potential at which this oxidation occurs provides information about the electron-donating ability of the molecule. The presence of the electron-withdrawing chloro and propanoyl groups on the phenyl ring would likely shift this oxidation potential to a more positive value compared to unsubstituted thiophenol. The ketone group can also be electrochemically reduced, and its reduction potential can be determined from the cathodic scan. researchgate.net These methods are crucial for understanding the compound's potential role in redox-sensitive biological systems or as a precursor for electro-polymerization. nih.gov

Microfluidic and Miniaturized Analytical Platforms for Compound Analysis

Microfluidic systems, or "lab-on-a-chip" technologies, offer significant advantages for chemical analysis, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and integration of multiple analytical steps. nih.govnih.gov

While specific microfluidic platforms for this compound have not been described, the development of such systems is feasible. A microfluidic device could be designed to incorporate a miniaturized HPLC separation channel coupled to an electrochemical detector. This would allow for the rapid, high-sensitivity analysis of the compound and its potential metabolites from very small sample volumes. Such platforms are particularly valuable for applications in drug discovery and metabolism studies, where sample material may be limited. nih.gov The integration of separation and detection on a single chip minimizes sample handling and potential for contamination, enhancing the reliability and efficiency of the analysis. nih.gov

Derivatization and Analog Synthesis of 1 2 Chloro 6 Mercaptophenyl Propan 1 One

Design Principles for Analog Synthesis

The design of new analogs of 1-(2-Chloro-6-mercaptophenyl)propan-1-one is guided by established medicinal chemistry principles aimed at optimizing molecular properties. Key strategies include bioisosteric replacement and scaffold diversification.

Bioisosteric Replacement: This principle involves the substitution of an atom or a group of atoms with another that possesses similar physical and chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. u-tokyo.ac.jp For this compound, bioisosteric replacements could be applied to its various functional groups. For instance, the thiol group (-SH) could be replaced by a hydroxyl (-OH) or an amino (-NH2) group to explore changes in hydrogen bonding capacity and nucleophilicity. The chlorine atom could be substituted with other halogens (F, Br, I) or a trifluoromethyl group (-CF3) to modulate electronic effects and lipophilicity.

Scaffold Diversification: This approach involves modifying the core structure, or scaffold, of the molecule to create a library of diverse compounds. For the this compound scaffold, diversification could involve altering the substitution pattern on the phenyl ring, changing the length or branching of the propanone side chain, or even replacing the phenyl ring with other aromatic or heterocyclic systems. This strategy allows for the exploration of a broader range of chemical space, potentially leading to the discovery of analogs with novel properties.

Functional Group Modification Strategies

The presence of three distinct functional groups—a thiol, a ketone, and an aryl halide—in this compound offers multiple avenues for chemical modification.

The high nucleophilicity and susceptibility to oxidation of the thiol group make it a prime target for derivatization.

Thioethers: The thiol group can be readily alkylated to form thioethers (sulfides). This transformation can be achieved by reacting the parent compound with various alkyl halides in the presence of a base. The introduction of different alkyl groups allows for the systematic modification of steric bulk and lipophilicity.

Disulfides: Mild oxidation of the thiol can lead to the formation of a disulfide-linked dimer. This dimerization can be reversible under reducing conditions, a property that can be exploited in biological contexts.

Sulfoxides and Sulfones: Further oxidation of the thioether derivatives can yield the corresponding sulfoxides and sulfones. These transformations significantly alter the polarity and hydrogen bonding capabilities of the sulfur moiety, providing a means to fine-tune the molecule's solubility and interactions with biological targets. The oxidation of thiols can proceed through various pathways depending on the oxidizing agent used. smolecule.com

| Derivative Type | General Structure | Key Transformation |

| Thioether | R-S-R' | Alkylation of the thiol |

| Disulfide | R-S-S-R | Oxidation of the thiol |

| Sulfoxide | R-S(=O)-R' | Oxidation of a thioether |

| Sulfone | R-S(=O)₂-R' | Further oxidation of a sulfoxide |

The carbonyl group of the propanone moiety is another versatile handle for derivatization.

Oximes and Hydrazones: The ketone can react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions introduce additional nitrogen atoms and can significantly alter the shape and electronic properties of the side chain.

Alcohols: Reduction of the ketone using reducing agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol. This introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

| Derivative Type | General Structure | Key Transformation |

| Oxime | R-C(=NOH)-R' | Reaction with hydroxylamine |

| Hydrazone | R-C(=NNH₂)-R' | Reaction with hydrazine |

| Secondary Alcohol | R-CH(OH)-R' | Reduction of the ketone |

The chlorine atom on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions.

Halogen Exchange: While less common for chlorides, under specific conditions, the chlorine atom could potentially be exchanged for other halogens.

Cross-Coupling Reactions: The aryl chloride can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, at the C2 position of the phenyl ring. The aryl iodide functionality, a related halo-substituent, is an excellent substrate for oxidative addition to palladium(0) complexes. smolecule.com This enables significant diversification of the aromatic core.

Introduction of Reporter Groups and Probes for Chemical Biology Studies

To study the mechanism of action and cellular targets of this compound, analogs bearing reporter groups or probes can be synthesized. A chemical probe is a selective small-molecule modulator that helps in understanding the function of its molecular target in biochemical or cell-based studies. nih.gov

Fluorescent Probes: A fluorescent tag (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) can be attached to the molecule, often via a linker connected to one of the functional groups. These fluorescently labeled analogs allow for the visualization of the compound's localization and dynamics within cells using techniques like fluorescence microscopy.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag allows for affinity-based pulldown experiments to identify binding partners (e.g., proteins) of the compound from cell lysates.

Photoaffinity Probes: Analogs containing a photoreactive group (e.g., an azide (B81097) or a benzophenone) can be used to covalently cross-link the compound to its biological target upon photoirradiation, facilitating target identification.

The design of such chemical probes requires careful consideration to ensure that the attached reporter group does not significantly interfere with the compound's original biological activity.

Library Synthesis and High-Throughput Screening Methodologies

To efficiently explore the structure-activity relationships (SAR) of this compound, combinatorial chemistry approaches can be employed to generate large libraries of analogs.